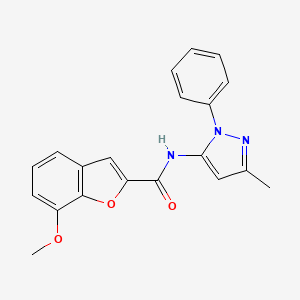

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound can be synthesized through a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone (1) and various benzaldehydes (2). Sodium acetate catalyzes the reaction at room temperature. The resulting product is 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives (3a–q) in high to excellent yields. Isolation is straightforward by simple filtration .

Molecular Structure Analysis

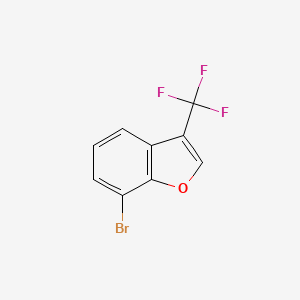

The molecular formula of this compound is C₂₇H₂₄N₆O₃ . It consists of a benzofuran core, a pyrazole ring, and a carboxamide group. The methoxy group is attached to the benzofuran moiety, and the methyl group is part of the pyrazole ring. The overall structure contributes to its biological activity .

Chemical Reactions Analysis

The compound exhibits radical scavenging activity, making it potentially useful as an antioxidant. It has been tested in vitro on colorectal RKO carcinoma cells, revealing cytotoxic properties. Some derivatives, such as compound 3i, demonstrated potent scavenging activity and cytotoxicity against RKO cells. Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, showcasing a new, cost-effective method without the need for chromatographic purification [Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005)]. This research emphasizes the chemical synthesis and optimization strategies for producing compounds with potential therapeutic effects. Read more.

Characterization of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : Hassan et al. (2014) synthesized and characterized new derivatives with potential cytotoxic activities against Ehrlich Ascites Carcinoma cells, demonstrating the compound's interaction and potential therapeutic applications [Hassan, A. S., Hafez, T., & Osman, S. A. (2014)]. Read more.

Antimicrobial Screening of Azetidinone Derivatives : Research by Idrees et al. (2020) involved synthesizing azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing significant yields and antibacterial activity against pathogenic bacteria such as S. aureus and E. coli [Idrees, M., Bodkhe, Y. G., Siddiqui, N., & Kola, S. (2020)]. Read more.

Biological Activities

- Neuroprotective and Antioxidant Effects : A study by Cho et al. (2015) synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. This research highlights the compound's potential in protecting against excitotoxic neuronal damage and its antioxidant capacity [Cho, J., Park, C.-H., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J.-K., & Lee, H. (2015)]. Read more.

Eigenschaften

IUPAC Name |

7-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-13-11-18(23(22-13)15-8-4-3-5-9-15)21-20(24)17-12-14-7-6-10-16(25-2)19(14)26-17/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIFNYKZHJNXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2916745.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916747.png)

![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)